molecular formula C15H17F3N2O B2628732 N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide CAS No. 2196077-13-9

N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide

Cat. No.: B2628732
CAS No.: 2196077-13-9
M. Wt: 298.309
InChI Key: UGXRFVRNXDOCRY-UHFFFAOYSA-N
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Description

N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and a prop-2-enamide moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Coupling with the Phenyl Ring: The phenyl ring is coupled to the piperidine ring through a Friedel-Crafts acylation reaction.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Alcohol derivatives of the prop-2-enamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for the design of new active ingredients with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring can interact with various biological pathways, potentially modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]acetamide
  • N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]butanamide
  • N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]methanamide

Uniqueness

Compared to similar compounds, N-[1-[3-(Trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which can participate in additional chemical reactions, such as polymerization. This feature can be exploited in the design of new materials with specific properties.

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c1-2-14(21)19-12-6-8-20(9-7-12)13-5-3-4-11(10-13)15(16,17)18/h2-5,10,12H,1,6-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRFVRNXDOCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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